molecular formula C11H11NO3 B13103265 4-Benzyl-4-methyloxazolidine-2,5-dione

4-Benzyl-4-methyloxazolidine-2,5-dione

Cat. No.: B13103265
M. Wt: 205.21 g/mol
InChI Key: SKNAWTMRQLENPV-UHFFFAOYSA-N
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Description

4-Benzyl-4-methyloxazolidine-2,5-dione is an organic compound characterized by its unique oxazolidine ring structure. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a crystalline solid with a molecular formula of C11H11NO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-4-methyloxazolidine-2,5-dione typically involves the reaction of benzylamine with methyl oxazolidine-2,5-dione under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-4-methyloxazolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidine derivatives.

    Reduction: Reduction reactions can yield different oxazolidine products.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine derivatives with different functional groups, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

4-Benzyl-4-methyloxazolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Benzyl-4-methyloxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methyloxazolidine-2,5-dione: A simpler analog without the benzyl group.

    4-Benzyloxazolidine-2,5-dione: Similar structure but lacks the methyl group.

Uniqueness

4-Benzyl-4-methyloxazolidine-2,5-dione is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

4-benzyl-4-methyl-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C11H11NO3/c1-11(9(13)15-10(14)12-11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,14)

InChI Key

SKNAWTMRQLENPV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)OC(=O)N1)CC2=CC=CC=C2

Origin of Product

United States

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